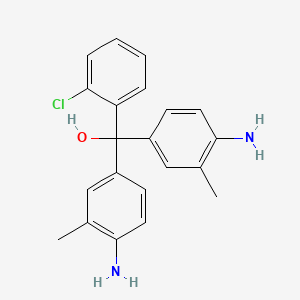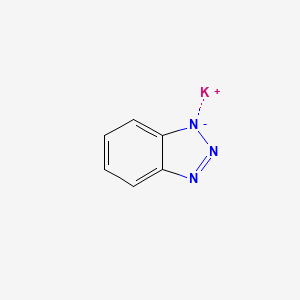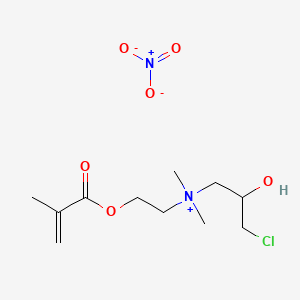
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent antistatic, film-forming, and dispersing properties. The compound is soluble in water and stable under normal conditions, but it can be oxidized easily .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylaminoethyl methacrylate in the presence of a nitrate source. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through various techniques such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce different substituted products .
Aplicaciones Científicas De Investigación
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with various molecular targets and pathways. The compound’s cationic nature allows it to interact with negatively charged surfaces and molecules, leading to its antistatic and film-forming properties. Additionally, its ability to undergo various chemical reactions enables it to modify surfaces and biomolecules, enhancing their properties .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
3-Chloro-2-hydroxypropyl methacrylate: Shares similar chemical structure and properties.
(2-Methacryloyloxyethyl)dimethylammonium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is unique due to its combination of a chloropropyl group and a methacryloyloxyethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring both antistatic and film-forming properties .
Propiedades
Número CAS |
67596-04-7 |
|---|---|
Fórmula molecular |
C11H21ClNO3.NO3 C11H21ClN2O6 |
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H21ClNO3.NO3/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;2-1(3)4/h10,14H,1,5-8H2,2-4H3;/q+1;-1 |
Clave InChI |
PBTJSEJAYNNNMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
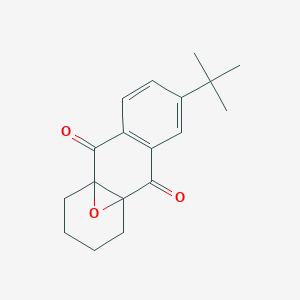
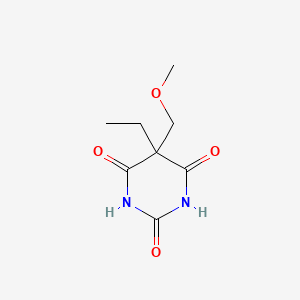
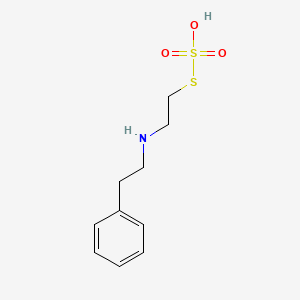
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
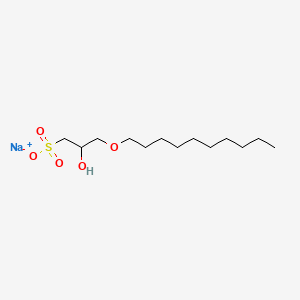

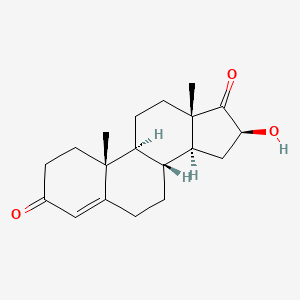
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)

